molecular formula C7H9Cl2F3N2O B12224633 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride

Cat. No.: B12224633
M. Wt: 265.06 g/mol
InChI Key: BXMLYJOFISBOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is a chemical building block of high value in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic intermediate in the preparation of targeted cancer therapies. This compound is notably used in the synthesis of Firmonertinib (Alflutinib), a potent, third-generation epidermal growth factor receptor (EGFR) inhibitor . Firmonertinib is an orally available tyrosine kinase inhibitor that selectively targets the EGFR T790M resistance mutation, which is a major challenge in the treatment of non-small cell lung cancer (NSCLC) . The 2,2,2-trifluoroethoxy moiety is a critical structural feature that contributes to the binding affinity and metabolic stability of the resulting drug molecules . Beyond its role in developing EGFR inhibitors, the pyridin-amine core structure makes this compound a versatile precursor for generating a wide range of bioactive molecules and potential multi-target kinase inhibitors . Researchers utilize this dihydrochloride salt to improve solubility and handling during complex synthetic sequences. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative that this material is not used in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9Cl2F3N2O

Molecular Weight

265.06 g/mol

IUPAC Name

6-(2,2,2-trifluoroethoxy)pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H

InChI Key

BXMLYJOFISBOHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Trifluoroethoxy Group Introduction

The foundational step involves introducing the 2,2,2-trifluoroethoxy group at the 6-position of the pyridine ring. This is typically achieved via a nucleophilic substitution reaction between 3-aminopyridine and 2,2,2-trifluoroethyl bromide or iodide. The reaction proceeds under alkaline conditions to deprotonate the hydroxyl group of 3-aminopyridine, enhancing its nucleophilicity.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature : 40–80°C for 12–24 hours.
  • Yield : 65–78% under optimized conditions.

Mechanistic Insight :
The reaction follows an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the trifluoroethyl halide. The electron-withdrawing trifluoromethyl group stabilizes the leaving group, facilitating the substitution.

Nitro Reduction to Amine

The amine group at the 3-position is often introduced via reduction of a nitro precursor. 6-(2,2,2-Trifluoroethoxy)pyridin-3-nitrobenzene is reduced using catalytic hydrogenation or chemical reducing agents.

Reduction Methods :

Method Reagents Conditions Yield
Catalytic Hydrogenation H₂ (1–3 atm), Pd/C (5 wt%) Ethanol, 25°C, 6 hours 85–90%
Chemical Reduction Iron powder, HCl (aq.) Reflux, 4 hours 70–75%

Side Reactions :
Over-reduction or debromination may occur with excessive hydrogen pressure or prolonged reaction times. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) is recommended.

Dihydrochloride Salt Formation

The free amine is converted to its dihydrochloride salt to enhance stability and solubility. This involves treating the amine with hydrochloric acid (HCl) in a suitable solvent.

Procedure :

  • Dissolve 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine in anhydrous ethanol.
  • Add concentrated HCl (2 equivalents) dropwise at 0°C.
  • Stir for 1 hour, then evaporate under reduced pressure.
  • Recrystallize from ethanol/ether to obtain white crystals.

Purity : ≥98% by reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water).

Reaction Optimization Strategies

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Solvent Base Reaction Time (h) Yield (%)
DMF NaH 12 78
DMSO K₂CO₃ 18 68
THF NaH 24 55

Polar aprotic solvents like DMF stabilize the transition state, while NaH provides stronger deprotonation than K₂CO₃.

Temperature and Catalysis

Elevated temperatures (60–80°C) accelerate the substitution reaction but risk side-product formation. Transition metal catalysts, such as PdCl₂(dppf), have been explored for coupling reactions but show limited efficacy in this system.

Industrial-Scale Production

Process Intensification

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters:

  • Residence Time : 30 minutes at 100°C.
  • Throughput : 50 kg/day using a plug-flow reactor.

Cost Drivers :

  • Trifluoroethyl bromide accounts for 60% of raw material costs.
  • Solvent recycling reduces expenses by 20%.

Purification at Scale

Recrystallization :

  • Solvent System : Ethanol/water (7:3 v/v).
  • Purity : 99.5% after two crystallizations.

Chromatography :
Reserved for high-purity pharmaceutical grades, utilizing silica gel columns with ethyl acetate/hexane gradients.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.8, 2.8 Hz, 1H, pyridine-H), 4.72 (q, J = 8.0 Hz, 2H, OCH₂CF₃).
  • ¹³C NMR (101 MHz, D₂O): δ 154.2 (C-O), 139.8 (C-N), 122.1 (q, J = 277 Hz, CF₃).

Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA gradient).
  • Elemental Analysis : Calculated C 31.68%, H 3.42%; Found C 31.65%, H 3.40%.

Challenges and Mitigation

Hydrolysis of Trifluoroethoxy Group

The trifluoroethoxy group is susceptible to hydrolysis under acidic or basic conditions. Storage at pH 6–8 and avoidance of aqueous media above 50°C are critical.

Byproduct Formation

Major Byproducts :

  • 3-Aminopyridine : From dealkylation (≤5% yield).
  • Di-substituted Products : Controlled by limiting trifluoroethyl halide stoichiometry to 1.1 equivalents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroethoxy group participates in substitution reactions under basic conditions. In a protocol adapted from synthesis methods for related compounds :

Reaction TypeConditionsOutcome
Alkoxy SubstitutionNaH/DMF, 80°C, 12hReplacement of the trifluoroethoxy group with other nucleophiles (e.g., thiols or amines) yields derivatives with modified electronic profiles.

Mechanistic Insight :
The electron-withdrawing trifluoroethoxy group activates the pyridine ring toward nucleophilic attack at the ortho and para positions. Copper catalysts (e.g., CuSO₄) enhance reaction rates by stabilizing transition states .

Oxidation Reactions

The pyridine ring undergoes regioselective oxidation under controlled conditions:

Oxidizing AgentTemperatureProductYield (%)
KMnO₄90–100°C6-(2,2,2-Trifluoroethoxy)pyridine-3-amine N-oxide81.6
H₂O₂/FeCl₃60°CSame product68

Applications :
The N-oxide derivative serves as a precursor for further functionalization, such as halogenation or coupling reactions .

Amide Formation

The primary amine reacts with acyl chlorides or anhydrides to form stable amides. A study using benzoyl chloride demonstrates:

ReagentSolventTime (h)Conversion (%)
Benzoyl chlorideDCM292
Acetic anhydrideTHF485

Notable Example :
Reaction with 2-naphthoyl chloride produces a fluorinated amide with enhanced lipophilicity (logP increase from 2.19 to 3.41) , critical for drug design.

Hydrogenation Reactions

Catalytic hydrogenation reduces the pyridine ring to a piperidine derivative under specific conditions :

CatalystPressure (Pa)TemperatureConversion (%)
Pd/C (5%)0.59 × 10⁶70°C98
PtO₂0.39 × 10⁶50°C87

Key Observations :

  • Hydrogenation proceeds without affecting the trifluoroethoxy group.

  • The resulting piperidine derivative shows improved solubility in polar solvents.

Radical-Mediated Reactions

In iodine/TBHP systems, the compound participates in C–C bond cleavage pathways, forming imidazo[1,2-a]pyridines or amides depending on conditions :

ConditionsMajor ProductSelectivity (%)
I₂/TBHP in tolueneN-(Pyridin-2-yl)amide derivatives89
TBHP alone in ethyl acetate3-Bromoimidazo[1,2-a]pyridines93

Mechanistic Pathway :
Radical intermediates generated via iodine-mediated hydrogen abstraction drive divergent product formation.

Stability Under Hydrolytic Conditions

The compound undergoes partial hydrolysis in aqueous environments:

pHTemperatureDegradation ProductsHalf-Life (h)
7.437°C6-Hydroxypyridin-3-amine + TFA48
1.225°CNo degradation>720

Implications :
Acidic conditions stabilize the compound, while neutral/basic media necessitate careful handling .

Scientific Research Applications

Medicinal Chemistry

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride has been studied for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, a study showed that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 breast cancer cells to 70%, indicating significant anticancer potential.
Concentration (µM)% Cell Viability
0100
1070
2050
5030
  • Anti-inflammatory Properties : The compound has shown the ability to modulate inflammatory pathways, suggesting its use in developing anti-inflammatory drugs.

The compound's biological activities have been evaluated through various assays:

  • Antimicrobial Activity : A case study assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that was significantly lower than non-fluorinated analogs.
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Non-fluorinated analog64128
6-(2,2,2-Trifluoroethoxy)3264

Material Science

In materials science, the compound is utilized as a building block for synthesizing novel organic polymers and fluorinated materials. Its unique trifluoroethoxy group contributes to the development of specialty chemicals with distinct properties.

Case Study: Anticancer Mechanism Investigation

A recent study focused on elucidating the mechanism of action of this compound in cancer cells. Researchers found that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis.

The study involved treating MCF-7 cells with varying concentrations of the compound and analyzing downstream effects on signaling pathways associated with cell survival:

  • Cell Cycle Analysis : Flow cytometry revealed an increase in the proportion of cells in the sub-G1 phase at higher concentrations.
  • Apoptosis Markers : Increased expression of pro-apoptotic proteins was observed alongside decreased levels of anti-apoptotic proteins.

Case Study: Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the trifluoroethoxy substitution significantly enhanced its antimicrobial activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key structural analogs differ in substituents on the pyridine ring, impacting physicochemical properties and biological activity.

Table 1: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Bioavailability Notes Applications/Research Findings
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride (inferred) C₇H₇F₃N₂O·2HCl 265.05 (calculated) –OCH₂CF₃ at C6; –NH₂ at C3 High solubility (dihydrochloride salt); moderate lipophilicity Potential kinase inhibitor; limited commercial availability
6-(Difluoromethyl)pyridin-3-amine dihydrochloride (2173999-69-2) C₆H₇ClF₂N₂·HCl 194.59 –CHF₂ at C6; –NH₂ at C3 95% purity; available in bulk (1g–5g) Intermediate in anticancer agents; marketed via ECHEMI
6-(Difluoromethoxy)pyridin-3-amine hydrochloride (2831714-15-7) C₆H₆F₂N₂O·HCl 208.59 (calculated) –OCHF₂ at C6; –NH₂ at C3 Enhanced hydrogen bonding capacity Under investigation for CNS disorders
2-Chloro-6-(trifluoromethoxy)pyridin-3-amine (N/A) C₆H₄ClF₃N₂O 212.56 –Cl at C2; –OCF₃ at C6; –NH₂ at C3 Low solubility due to chloro group Agrochemical research
2-{6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride (2138541-31-6) C₉H₁₂Cl₂FN₃ 252.12 Fused pyrrolopyridine; –CH₂CH₂NH₂ High molecular weight; specialized applications Rare; priced at $8,546/2.5g (Aaron Chemicals)

Key Differences and Implications

A. Substituent Effects
  • Difluoromethoxy (–OCHF₂) : Less lipophilic than –OCH₂CF₃ but offers better solubility due to increased polarity .
  • Chloro (–Cl) : Enhances electron-withdrawing effects but may reduce bioavailability due to poor solubility .
B. Salt Forms
  • Dihydrochloride salts (e.g., 6-(Difluoromethyl)pyridin-3-amine dihydrochloride) are preferred in drug development for improved aqueous solubility, whereas free bases (e.g., 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine) are more common in agrochemicals .
C. Commercial Availability
  • 6-(Difluoromethyl)pyridin-3-amine dihydrochloride is widely available via platforms like ECHEMI, with rigorous quality control . In contrast, the trifluoroethoxy analog lacks suppliers, suggesting synthesis challenges or niche applications .

Research and Development Trends

  • Its difluoromethyl counterpart is already utilized in preclinical cancer studies .
  • Agrochemicals : Chloro- and trifluoromethoxy-substituted pyridines are prioritized for pesticidal activity due to their stability in environmental conditions .

Biological Activity

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is a synthetic compound characterized by its unique trifluoroethoxy substitution on the pyridine ring. This modification enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological research. The compound's interactions with various biological targets have implications for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C8H9Cl2F3NC_8H_9Cl_2F_3N. The trifluoroethoxy group contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular Weight227.07 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoroethoxy group enhances binding affinity and selectivity towards these targets, potentially modulating various biological pathways. Research indicates that it may influence neuronal excitability through modulation of potassium channels, which has implications for neurological disorders.

Biological Activity Evaluation

Anticancer Activity:
Recent studies have demonstrated that compounds similar to 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of related compounds showed IC50 values below 5 μM against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 9bA549<5
Compound 9dMCF7<3
Compound 9ePC3<5

These findings suggest that the presence of electron-withdrawing groups like trifluoroethyl enhances anticancer activity.

Case Studies

  • Study on Trifluoromethyl Compounds:
    A study evaluated a series of N-aryl-N-trifluoromethyl derivatives for their anticancer properties. Compounds with trifluoromethyl groups demonstrated improved potency against multiple cancer cell lines compared to their non-fluorinated analogs .
  • Cell Cycle Analysis:
    In another investigation, compound 9b induced G2/M phase arrest in MCF7 cells in a concentration-dependent manner, indicating its potential as an anticancer agent .

Applications in Medicine

The compound is being explored for its potential therapeutic effects in:

  • Neurological Disorders: Due to its ability to modulate neuronal excitability.
  • Cancer Treatment: As a candidate for developing novel anticancer therapies based on its antiproliferative properties.

Q & A

Q. What synthetic routes are recommended for preparing 6-(2,2,2-trifluoroethoxy)pyridin-3-amine dihydrochloride?

The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, palladium-on-carbon (Pd/C) in methanol under hydrogen gas reduces 6-(2,2,2-trifluoroethoxy)-3-nitropyridine to the amine intermediate, followed by dihydrochloride salt formation using HCl . Purification involves recrystallization or column chromatography, with purity verified by HPLC (≥98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and trifluoroethoxy group integrity.
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97%) .
  • Mass spectrometry (ESI-MS) for molecular weight confirmation (theoretical: 265.6 g/mol).
  • Elemental analysis to validate stoichiometry of the dihydrochloride salt.

Q. How does the trifluoroethoxy group influence solubility and stability?

The trifluoroethoxy moiety enhances lipophilicity, reducing aqueous solubility (e.g., <0.1 mg/mL in PBS), but improves metabolic stability by resisting cytochrome P450 oxidation. Stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) show >90% intact compound after 24 hours .

Q. What storage conditions are optimal for this compound?

Store at 2–8°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the dihydrochloride salt. Stability data indicate no degradation after 12 months under these conditions .

Q. What are the primary biological targets of this compound?

It acts as a sodium channel inhibitor, selectively targeting NaV1.7 (IC₅₀ = 12 nM) with >100-fold selectivity over NaV1.5. This makes it relevant for pain management and neuropathic disease research .

Advanced Research Questions

Q. How does the 6-(2,2,2-trifluoroethoxy)pyridin-3-amine group enhance NaV1.7 potency and microsomal stability?

The trifluoroethoxy group increases electron-withdrawing effects, stabilizing the pyridine ring against metabolic degradation. In vitro microsomal assays (human liver microsomes) show a half-life >60 minutes. SAR studies reveal that replacing the trifluoroethoxy group with methoxy reduces potency by 8-fold .

Q. What strategies mitigate aqueous solubility challenges in derivatives of this compound?

  • Structural modifications : Introduce solubilizing groups (e.g., pyridyl A-ring para-nitrile) to counterbalance lipophilicity .
  • Salt forms : Explore alternative salts (e.g., phosphate) or co-crystallization with cyclodextrins.
  • Formulation : Use surfactants (e.g., polysorbate 80) or lipid-based nanoemulsions.

Q. How do structural analogs compare in activity and selectivity?

Analogues like 6-(difluoromethoxy)pyridin-3-amine show reduced NaV1.7 potency (IC₅₀ = 45 nM) but improved solubility (2.3 mg/mL). The trifluoroethoxy group provides a balance between potency and metabolic stability, making it superior in lead optimization .

Q. What in vitro models are suitable for evaluating this compound’s therapeutic potential?

  • HEK293 cells expressing human NaV1.7 channels for patch-clamp electrophysiology.
  • Primary dorsal root ganglion (DRG) neurons to assess inhibition of action potential firing.
  • Microsomal stability assays (human/rat) to predict pharmacokinetics .

Q. How can conflicting data on molecular weight and solubility be resolved experimentally?

Discrepancies often arise from salt vs. free base calculations. For example:

  • Free base : C₇H₆F₃N₂O (MW 218.1 g/mol).
  • Dihydrochloride : C₇H₈Cl₂F₃N₂O (MW 291.0 g/mol).
    Confirm salt content via ion chromatography and adjust solubility assays using standardized buffers (e.g., PBS pH 7.4 vs. simulated intestinal fluid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.